

(S,R,S)-AHPC-C4-COOH as a degrader building block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

Cat. No.: B611674

[Get Quote](#)

An In-depth Technical Guide to **(S,R,S)-AHPC-C4-COOH** as a Degrader Building Block

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC consists of three main components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-defined substrate interaction and broad tissue expression.[2][6] The (S,R,S)-AHPC scaffold is a high-affinity VHL ligand that serves as a foundation for many potent VHL-recruiting PROTACs.[1] This technical guide focuses on **(S,R,S)-AHPC-C4-COOH**, a derivative of this scaffold. It is a key building block for PROTAC synthesis, incorporating the VHL ligand and a four-carbon alkyl linker terminating in a carboxylic acid functional group.[7][8] This terminal group provides a reactive handle for straightforward conjugation to a ligand for a target protein, making it a versatile tool for researchers in drug development.

Physicochemical Properties

(S,R,S)-AHPC-C4-COOH, also known as VH032-C4-COOH, is a synthesized E3 ligase ligand-linker conjugate.^{[7][8][9]} Its core structure is designed for optimal binding to the VHL E3 ligase, while the linker and terminal functional group enable its use as a modular building block in PROTAC synthesis.

Property	Value
Synonyms	VH032-C4-COOH
CAS Number	2172819-74-6 ^{[7][10]}
Molecular Formula	C ₂₇ H ₃₆ N ₄ O ₆ S
Molecular Weight	544.66 g/mol
Appearance	Powder or crystals
Storage Temperature	2-8°C or -20°C ^[11]
Functional Group	Carboxylic Acid (-COOH) ^{[12][13]}

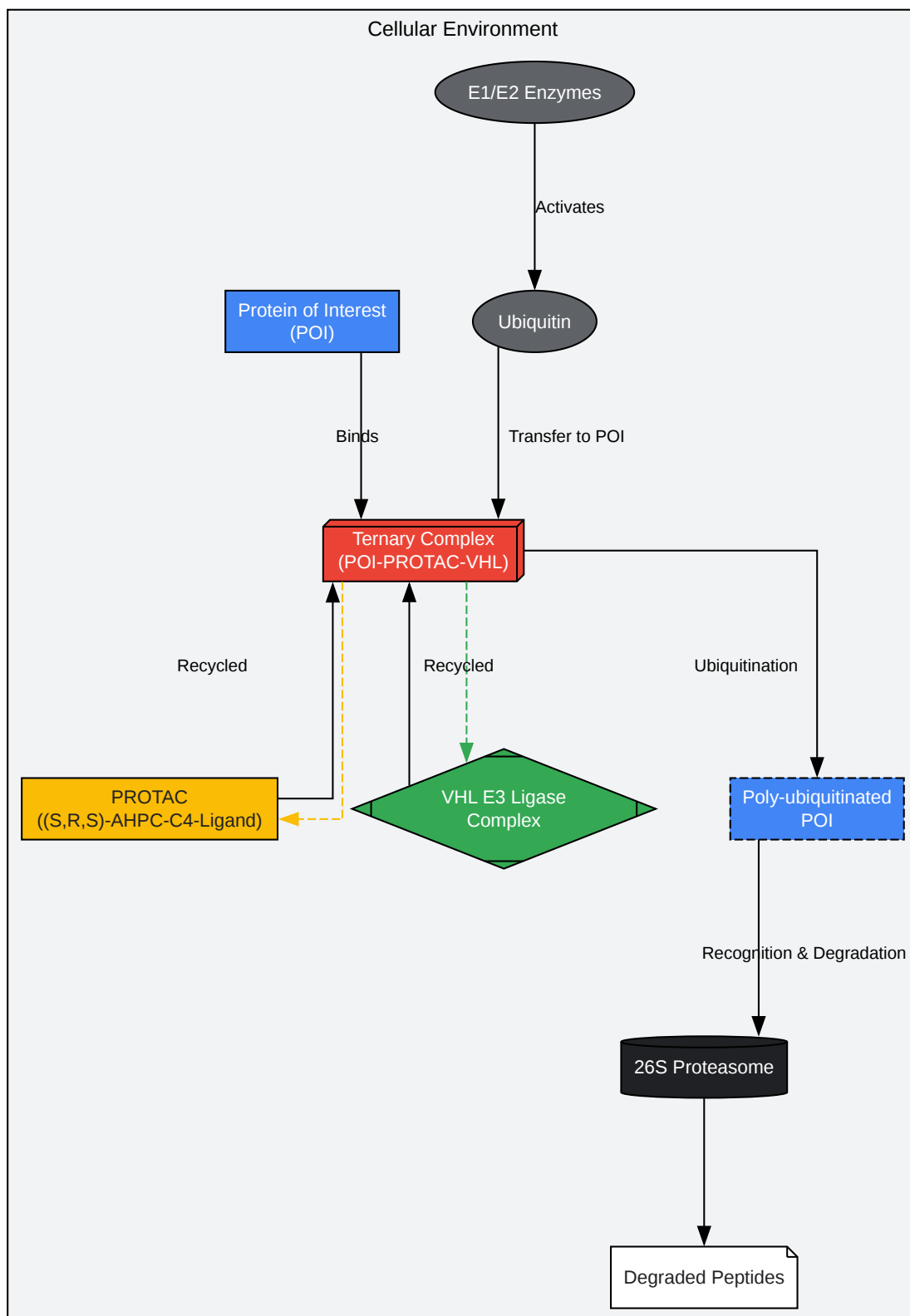
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs constructed using **(S,R,S)-AHPC-C4-COOH** operate by co-opting the VHL E3 ligase complex to induce degradation of a specific target protein. The process is catalytic, meaning a single PROTAC molecule can mediate the destruction of multiple target protein molecules.^[3]

The key steps are as follows:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" ligand and to the VHL E3 ligase via its (S,R,S)-AHPC moiety, forming a transient POI-PROTAC-VHL ternary complex.^[3]
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI.^{[3][4]} This process is repeated to form a polyubiquitin chain.^[4]

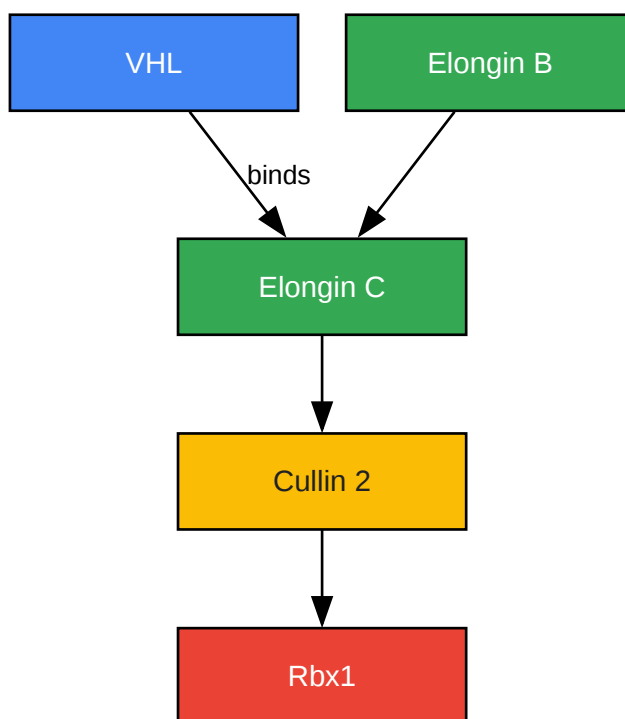
- Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[3][14]
- PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further degradation cycles.[3]



[Click to download full resolution via product page](#)

PROTAC Catalytic Cycle

The VHL E3 ligase itself is a multi-subunit complex.[15] Its substrate recognition subunit, VHL, forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an active ligase. [15][16] The (S,R,S)-AHPC ligand binds to the substrate-binding β -domain of the VHL protein. [14][17]



[Click to download full resolution via product page](#)

VHL E3 Ligase Complex

Quantitative Data

The efficacy of a PROTAC is determined by the binding affinity of its E3 ligase ligand and its ability to induce degradation of the target protein.[6] While degradation data is specific to the final PROTAC conjugate (including the target ligand and linker), the binding affinity of the core VHL ligand is a critical starting parameter.

Table 1: Binding Affinities of Common VHL Ligands This table provides comparative data for the core (S,R,S)-AHPC scaffold and other well-characterized VHL ligands. The performance of a PROTAC using the **(S,R,S)-AHPC-C4-COOH** building block is expected to be in a similar range to its parent compound.[6]

Ligand	Binding Affinity (Kd) to VHL	Method
(S,R,S)-AHPC (VH032)	185 nM	Isothermal Titration Calorimetry (ITC)[6]
VH298	80 - 90 nM	ITC & Competitive Fluorescence Polarization (FP) [6]
VH101	44 nM	Not Specified[6]

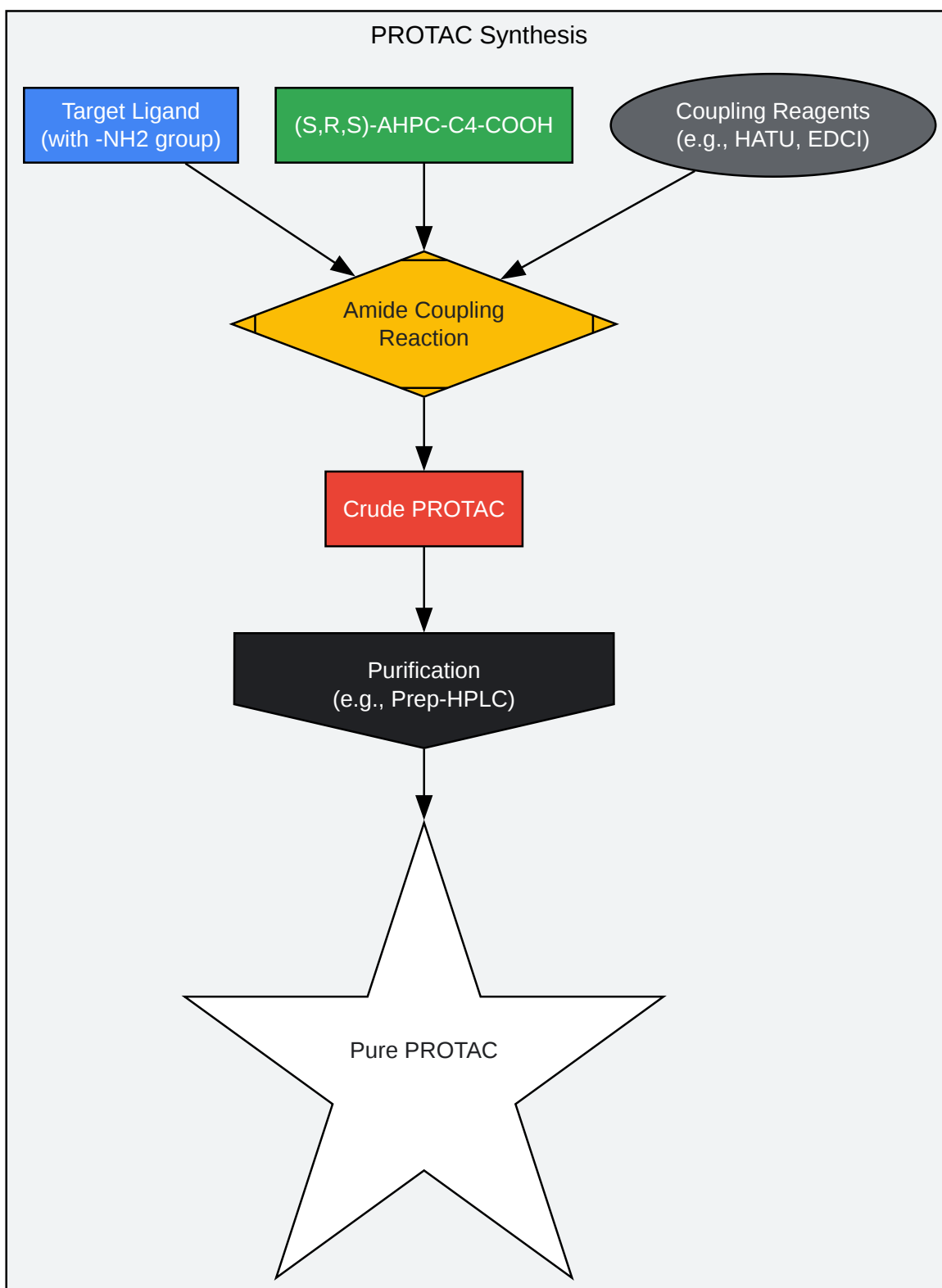
Table 2: Example Degradation Performance of (S,R,S)-AHPC-Based PROTACs The ultimate measure of a PROTAC's success is its ability to degrade the target protein, typically quantified by DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation).

PROTAC Name	Target Protein	Cell Line(s)	DC ₅₀	D _{max}
ARV-771	BRD2/3/4	22Rv1, VCaP (Prostate Cancer)	< 1 nM	> 95%
MZ1	BRD4	HeLa, 22Rv1	~15 nM (HeLa)	> 90%

(Data is illustrative of PROTACs built from the (S,R,S)-AHPC scaffold and is sourced from publicly available literature.)

Application in PROTAC Synthesis

(S,R,S)-AHPC-C4-COOH is a "building block," meaning it is a ready-made intermediate for the final steps of PROTAC synthesis. The terminal carboxylic acid is a versatile functional group that is typically coupled with a primary or secondary amine on the target protein's ligand (the "warhead") to form a stable amide bond. This reaction is a standard procedure in medicinal chemistry.



[Click to download full resolution via product page](#)

General PROTAC Synthesis Workflow

Experimental Protocols

Evaluating a PROTAC synthesized from **(S,R,S)-AHPC-C4-COOH** involves a series of standard biochemical and cell-based assays.

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a general procedure for conjugating **(S,R,S)-AHPC-C4-COOH** to an amine-containing warhead.

- **Dissolution:** Dissolve the target protein ligand (1.0 equivalent) and **(S,R,S)-AHPC-C4-COOH** (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
- **Activation:** Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.
- **Work-up:** Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.^[18]
- **Characterization:** Confirm the identity and purity of the final compound using LC-MS and NMR.

Protocol 2: VHL Binding Affinity Assay (TR-FRET)

This competitive binding assay measures how effectively the PROTAC displaces a fluorescent tracer from the VHL complex.^[1]

- **Reagents:**
 - VHL E3 ligase complex (VCB) labeled with a TR-FRET donor (e.g., Terbium).^[1]
 - A fluorescently labeled VHL tracer ligand (acceptor, e.g., fluorescein).^[1]

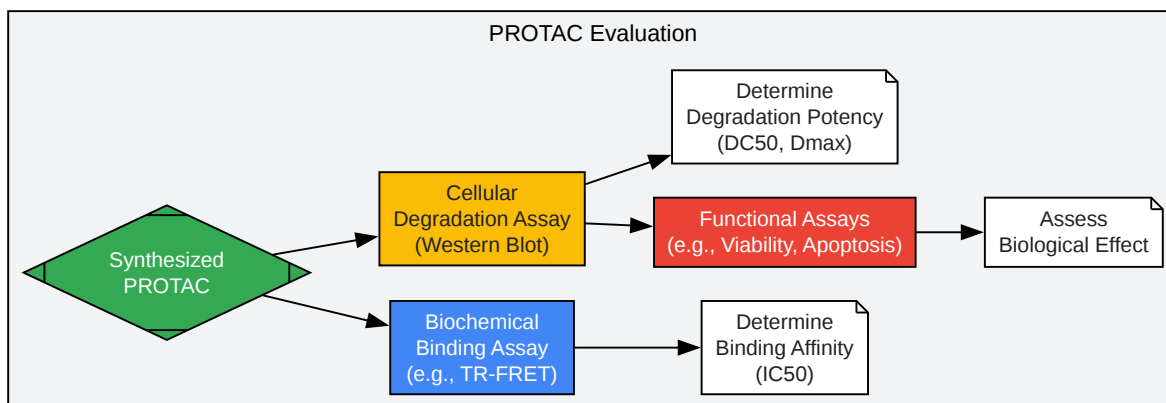
- Synthesized PROTAC compound.
- Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA).[1]
- Procedure:
 - Add a fixed concentration of the Terbium-labeled VCB complex and the fluorescent tracer to the wells of a 384-well plate.
 - Add serial dilutions of the PROTAC compound to the wells.
 - Incubate at room temperature for 1-2 hours to reach equilibrium.
 - Measure the TR-FRET signal on a compatible plate reader.
- Analysis: The displacement of the tracer by the PROTAC results in a decreased FRET signal. Plot the signal versus the PROTAC concentration and fit the curve to determine the IC₅₀ value, which reflects binding affinity.

Protocol 3: Target Degradation Assay (Western Blot)

This assay directly measures the reduction in target protein levels within cells treated with the PROTAC.[2]

- Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 μ M) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
- Lysis: Harvest the cells and lyse them to release cellular proteins.
- Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
- Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

- Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β -actin). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system.
- Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC_{50} and D_{max} values.



[Click to download full resolution via product page](#)

Typical Experimental Evaluation Workflow

Conclusion

(S,R,S)-AHPC-C4-COOH is a high-value chemical tool for researchers engaged in the development of targeted protein degraders. By providing a high-affinity VHL ligand pre-functionalized with a versatile linker and a reactive carboxylic acid, it streamlines the synthesis of novel PROTACs. Its modular nature allows for rapid conjugation to a wide array of "warhead" ligands, facilitating the creation of libraries to screen for optimal target degradation. The well-understood mechanism of action of VHL-recruiting PROTACs, combined with established protocols for their synthesis and evaluation, makes **(S,R,S)-AHPC-C4-COOH** an essential

building block for advancing the field of targeted protein degradation and discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (S,R,S)-AHPC-C6-CO₂H hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 13. (S,R,S)-AHPC-amido-C₂-acid, 2172819-72-4 | BroadPharm [broadpharm.com]
- 14. pnas.org [pnas.org]
- 15. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(S,R,S)-AHPC-C4-COOH as a degrader building block]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611674#s-r-s-ahpc-c4-cooh-as-a-degrader-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com